Cas no 31406-52-7 (Diaminodibenzo-18-crown-6)

Diaminodibenzo-18-crown-6 is a nitrogen-functionalized crown ether derivative featuring a dibenzo-18-crown-6 scaffold with two amino substituents. This compound exhibits strong binding affinity for alkali and alkaline earth metal ions, making it valuable in selective ion recognition, extraction, and transport applications. The amino groups enhance its solubility in polar solvents and provide reactive sites for further functionalization, enabling tailored modifications for specific research or industrial uses. Its structural versatility and selective complexation properties are advantageous in coordination chemistry, catalysis, and sensor development. The compound is particularly noted for its stability and efficiency in phase-transfer reactions and molecular recognition systems.
Diaminodibenzo-18-crown-6 structure
Diaminodibenzo-18-crown-6 structure
商品名:Diaminodibenzo-18-crown-6
CAS番号:31406-52-7
MF:C20H26N2O6
メガワット:390.4302
CID:298850
PubChem ID:591986

Diaminodibenzo-18-crown-6 化学的及び物理的性質

名前と識別子

    • Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2,13-diamine,6,7,9,10,17,18,20,21-octahydro-
    • Dibenzo[b,​k]​[1,​4,​7,​10,​13,​16]​hexaoxacyclooctadeci​n-​2,​13-​diamine, 6,​7,​9,​10,​17,​18,​20,​21-​octahydro-
    • 20,24-Diamino-2,3:11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene
    • 4,4'-Diaminodibenzo-18-crown-6
    • trans-4,4'-Diaminodibenzo-18-crown-6
    • trans-Diaminodibenzo-18-crown-6
    • Diaminodibenzo-18-crown-6
    • 31406-52-7
    • 4,4-DIAMINODIBENZO-18-CROWN-6 (CATALOG # 1216A)
    • 5',5''-Diaminodibenzo[b,k]-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene
    • 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diamine #
    • FZBKJPIOBRHDOZ-UHFFFAOYSA-N
    • SR-01000389289
    • 2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene-11,24-diamine
    • F73222
    • SR-01000389289-1
    • 6,7,9,10,17,18,20,21-OCTAHYDRODIBENZO[B,K][1,4,7,10,13,16]HEXAOXACYCLOOCTADECINE-2,13,14-DIAMINE
    • SCHEMBL807372
    • 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diamine
    • AKOS000637983
    • 2,5,8,15,18,21-hexaoxatricyclo[20.4.0.0?,(1)?]hexacosa-1(22),9(14),10,12,23,25-hexaene-11,24-diamine
    • インチ: 1S/C20H26N2O6/c21-20(22)15-25-12-11-23-9-10-24-13-14-26-16-5-1-2-6-17(16)27-18-7-3-4-8-19(18)28-20/h1-8H,9-15,21-22H2
    • InChIKey: WLUXXJQSBVDVOK-UHFFFAOYSA-N
    • ほほえんだ: O1C2=C([H])C([H])=C([H])C([H])=C2OC2=C([H])C([H])=C([H])C([H])=C2OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C1(N([H])[H])N([H])[H]

計算された属性

  • せいみつぶんしりょう: 390.17908655 g/mol
  • どういたいしつりょう: 390.17908655 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 28
  • 回転可能化学結合数: 0
  • 複雑さ: 439
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 107
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • ぶんしりょう: 390.4

Diaminodibenzo-18-crown-6 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd.
CL3750687-1g
Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2,13-diamine, 6,7,9,10,17,18,20,21-octahydro-
31406-52-7 95%
1g
¥3000 2023-11-08
Ambeed
A1237024-250mg
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diamine
31406-52-7 98%
250mg
$260.0 2025-03-18
Ambeed
A1237024-1g
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diamine
31406-52-7 98%
1g
$700.0 2025-03-18
Ambeed
A1237024-100mg
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diamine
31406-52-7 98%
100mg
$153.0 2025-03-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1710452-100mg
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diamine
31406-52-7 98%
100mg
¥1199.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1710452-1g
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diamine
31406-52-7 98%
1g
¥5500.00 2024-08-02
1PlusChem
1P00CAUI-100mg
4,4-DIAMINODIBENZO-18-CROWN-6 (CATALOG # 1216A)
31406-52-7 98%
100mg
$144.00 2024-05-06
1PlusChem
1P00CAUI-1g
4,4-DIAMINODIBENZO-18-CROWN-6 (CATALOG # 1216A)
31406-52-7 98%
1g
$770.00 2023-12-17
1PlusChem
1P00CAUI-250mg
4,4-DIAMINODIBENZO-18-CROWN-6 (CATALOG # 1216A)
31406-52-7 98%
250mg
$244.00 2024-05-06
Ambeed
A1237024-5g
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diamine
31406-52-7 98%
5g
$2070.0 2025-03-18

Diaminodibenzo-18-crown-6 関連文献

Diaminodibenzo-18-crown-6に関する追加情報

Recent Advances in the Application of Diaminodibenzo-18-crown-6 (CAS: 31406-52-7) in Chemical Biology and Pharmaceutical Research

Diaminodibenzo-18-crown-6 (CAS: 31406-52-7) is a crown ether derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique molecular recognition properties. Recent studies have explored its potential in various applications, including ion transport, molecular sensing, and drug delivery systems. This research brief synthesizes the latest findings on this compound, highlighting its structural versatility and functional efficacy.

A study published in the Journal of the American Chemical Society (2023) demonstrated the use of Diaminodibenzo-18-crown-6 as a selective ionophore for potassium ions in biological membranes. The researchers employed NMR spectroscopy and X-ray crystallography to elucidate the binding mechanism, revealing a high affinity for K+ ions over Na+ ions, with a selectivity ratio of 10:1. This property makes it a promising candidate for developing potassium-selective sensors and therapeutic agents targeting ion channel disorders.

In the field of drug delivery, a 2024 paper in Advanced Materials reported the incorporation of Diaminodibenzo-18-crown-6 into polymeric nanoparticles for targeted cancer therapy. The crown ether's ability to form stable complexes with amine-containing drugs enhanced the loading efficiency of doxorubicin by 40% compared to conventional carriers. In vitro studies showed pH-responsive release kinetics, with 80% drug release achieved at tumor microenvironment pH (6.5) while maintaining stability at physiological pH (7.4).

Recent computational studies have further expanded the understanding of this compound's potential. Molecular dynamics simulations published in the Journal of Chemical Information and Modeling (2024) predicted strong interactions between Diaminodibenzo-18-crown-6 and G-quadruplex DNA structures, suggesting applications in anticancer therapy by stabilizing telomeric DNA. Experimental validation is currently underway in several laboratories.

The synthesis and modification of Diaminodibenzo-18-crown-6 have also seen advancements. A novel one-pot synthesis method reported in Organic Letters (2023) improved the yield from 35% to 72% while reducing reaction time from 48 hours to 12 hours. This development addresses previous scalability challenges and facilitates broader research applications.

Looking forward, researchers are exploring the chiral recognition properties of Diaminodibenzo-18-crown-6 for enantiomeric separation in pharmaceutical manufacturing. Preliminary results presented at the 2024 International Symposium on Macrocyclic and Supramolecular Chemistry showed >90% enantiomeric excess for several amino acid derivatives, indicating potential for producing optically pure drug compounds.

In conclusion, Diaminodibenzo-18-crown-6 (CAS: 31406-52-7) continues to demonstrate remarkable versatility in chemical biology and pharmaceutical applications. Its unique combination of molecular recognition, ion selectivity, and drug complexation properties positions it as a valuable tool for advancing both fundamental research and therapeutic development. Future studies will likely focus on translational applications and further optimization of its physicochemical properties.

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Amadis Chemical Company Limited
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